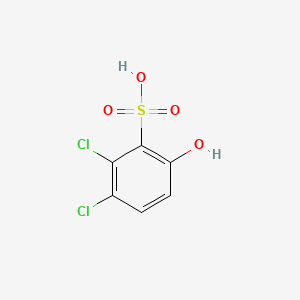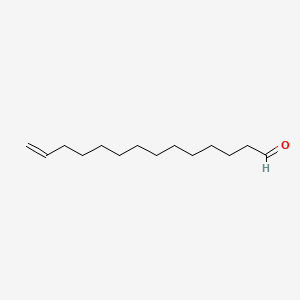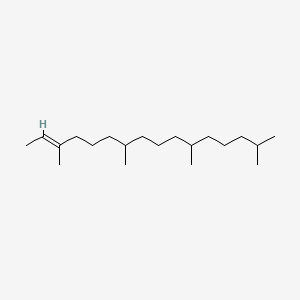
(4-Ethoxyphenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)cyanamide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a cyanamide group. This compound is part of the broader family of substituted cyanamides, which have garnered significant interest due to their unique chemical properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)cyanamide typically involves the reaction of 4-ethoxyaniline with cyanogen bromide under basic conditions. This method leverages the nucleophilic nature of the amine group in 4-ethoxyaniline to facilitate the formation of the cyanamide group. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the initial synthesis of 4-ethoxyaniline, followed by its reaction with cyanogen bromide. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxyphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)cyanamide has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which (4-Ethoxyphenyl)cyanamide exerts its effects involves the interaction of the cyanamide group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity of the target molecule. The molecular targets often include enzymes and proteins, where the compound can act as an inhibitor or modulator of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)cyanamide
- (4-Chlorophenyl)cyanamide
- (4-Nitrophenyl)cyanamide
Comparison and Uniqueness
Compared to its analogs, (4-Ethoxyphenyl)cyanamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Propiedades
Número CAS |
65195-63-3 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-8(4-6-9)11-7-10/h3-6,11H,2H2,1H3 |
Clave InChI |
FJUGLINMEXQSBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



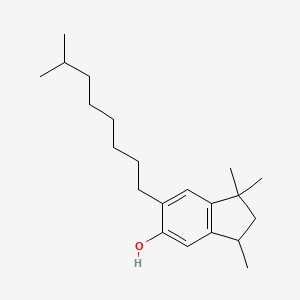
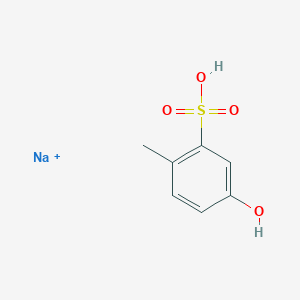



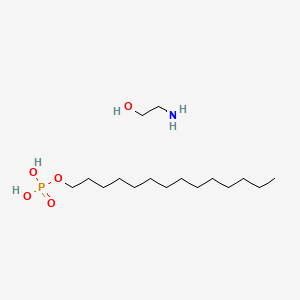
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
